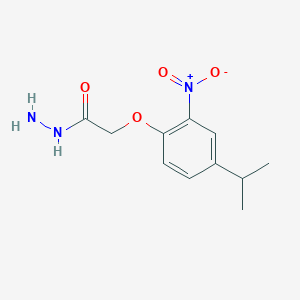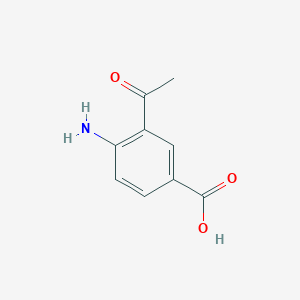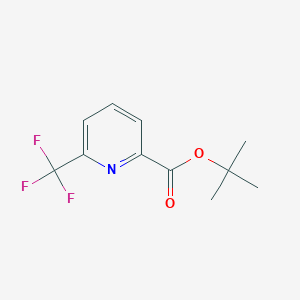
tert-Butyl 6-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(trifluoromethyl)picolinate typically involves the esterification of 6-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide or tert-butyl alcohol.
Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.
Medicine: The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity by increasing the lipophilicity and electronic effects of the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-methylpicolinate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 6-chloropicolinate: Contains a chlorine atom at the 6-position instead of a trifluoromethyl group.
tert-Butyl 6-fluoropicolinate: Features a fluorine atom at the 6-position.
Uniqueness: tert-Butyl 6-(trifluoromethyl)picolinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
tert-butyl 6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h4-6H,1-3H3 |
Clé InChI |
YEDYEHKQDHGTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



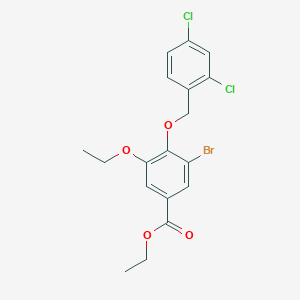
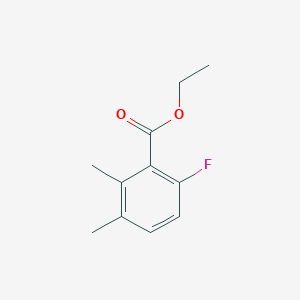
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)
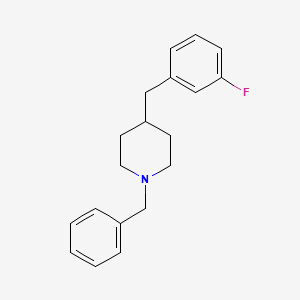
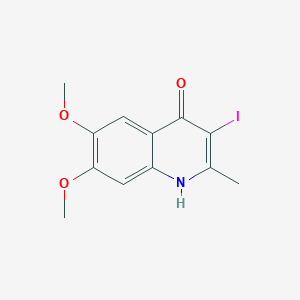

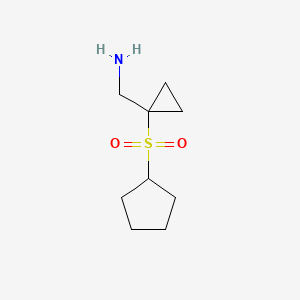
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
